molecular formula C14H18ClNO B5699490 2-chloro-N-cyclohexyl-4-methylbenzamide

2-chloro-N-cyclohexyl-4-methylbenzamide

Cat. No. B5699490
M. Wt: 251.75 g/mol
InChI Key: FEXBPOYWGHKVET-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-4-methylbenzamide, also known as CCMB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CCMB belongs to the class of amides and is commonly used in medicinal and agricultural research.

Scientific Research Applications

2-chloro-N-cyclohexyl-4-methylbenzamide has been extensively studied for its potential applications in medicinal and agricultural research. In medicinal research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for neuropathic pain and epilepsy. In agricultural research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of voltage-gated sodium channels. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects. 2-chloro-N-cyclohexyl-4-methylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. This may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to reduce pain behaviors and inflammation. It has also been shown to decrease the frequency and severity of seizures in animal models of epilepsy. Furthermore, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

2-chloro-N-cyclohexyl-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties can be easily manipulated through chemical modifications. Additionally, 2-chloro-N-cyclohexyl-4-methylbenzamide has a well-established safety profile, making it a suitable candidate for further investigation. However, one limitation of 2-chloro-N-cyclohexyl-4-methylbenzamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-chloro-N-cyclohexyl-4-methylbenzamide. In medicinal research, further investigation into its potential as a treatment for neuropathic pain and epilepsy is warranted. Additionally, its anti-inflammatory properties make it a promising candidate for the development of new anti-inflammatory drugs. In agricultural research, further investigation into its herbicidal and insecticidal properties may lead to the development of new, more effective pesticides. Finally, the development of new synthetic methods for 2-chloro-N-cyclohexyl-4-methylbenzamide may lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

2-chloro-N-cyclohexyl-4-methylbenzamide can be synthesized through a simple reaction between 2-chloro-4-methylbenzoic acid and cyclohexylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The resulting product is purified through recrystallization and can be obtained in high yield and purity.

properties

IUPAC Name

2-chloro-N-cyclohexyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBPOYWGHKVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-4-methylbenzamide

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